
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Chlorine Atoms: Chlorination of the pyridine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Triazole Ring:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the triazole ring is known to enhance binding affinity and specificity for certain targets, making it a valuable scaffold in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Unique due to its specific substitution pattern on the pyridine and triazole rings.
Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Lacks the methyl group on the pyridine ring.
Methyl 2-(6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate: Lacks the chlorine atoms on the pyridine ring.
Uniqueness
The unique combination of the dichloro and methyl substituents on the pyridine ring, along with the triazole ring, imparts distinct chemical and biological properties to this compound. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H8Cl2N4O2 |
|---|---|
Poids moléculaire |
287.10 g/mol |
Nom IUPAC |
methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C10H8Cl2N4O2/c1-5-6(11)3-7(12)9(14-5)16-13-4-8(15-16)10(17)18-2/h3-4H,1-2H3 |
Clé InChI |
CKYXKFQJBCQIHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1Cl)Cl)N2N=CC(=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


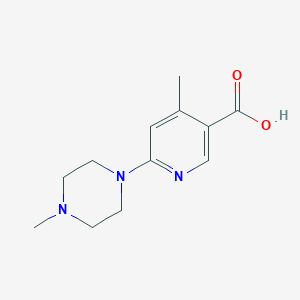

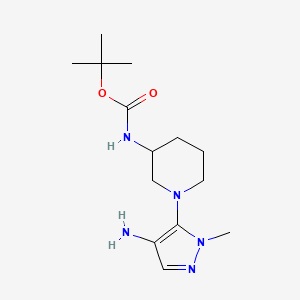
![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline](/img/structure/B11792434.png)

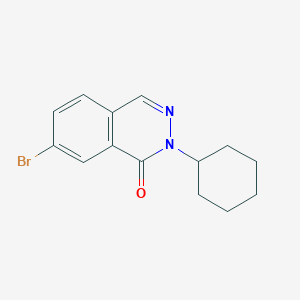

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11792457.png)
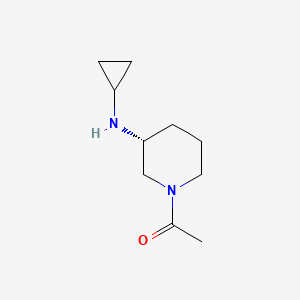
![2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine](/img/structure/B11792473.png)
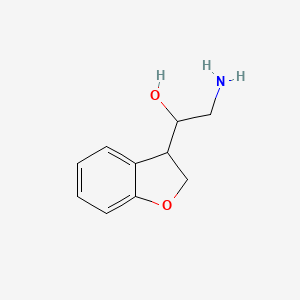
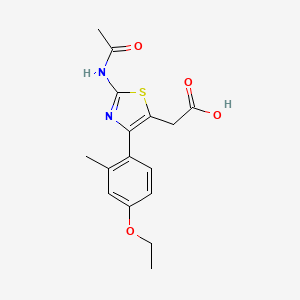
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B11792496.png)

